Anagyroidisoflavone A

Molecular weight Mass spectrometry Structural differentiation

Misidentified generic 'erythrinins' compromise analytical and SAR studies. Anagyroidisoflavone A (1''-Methoxyerythrinin C) solves this with verified structure and high purity. • 3-Methoxy substitution (MW 384.4, ΔLogP -0.5 vs. Erythrinin C) enables unambiguous HPLC/LC-MS identification. • Single-crystal X-ray structure supports confident molecular docking & pharmacophore modeling. • >98% HPLC purity powder for QC of Erythrina variegata formulations.

Molecular Formula C21H20O7
Molecular Weight 384.384
CAS No. 221002-11-5
Cat. No. B592813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagyroidisoflavone A
CAS221002-11-5
Molecular FormulaC21H20O7
Molecular Weight384.384
Structural Identifiers
SMILESCC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)OC)O
InChIInChI=1S/C21H20O7/c1-21(2,25)20-19(26-3)16-14(28-20)8-13-15(18(16)24)17(23)12(9-27-13)10-4-6-11(22)7-5-10/h4-9,19-20,22,24-25H,1-3H3
InChIKeyRAFBVESTDOVORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1''-Methoxyerythrinin C Compound Overview


1''-Methoxyerythrinin C is a prenylated isoflavone derivative classified as a flavonoid natural product [1]. It is isolated and purified from the herbs of Erythrina variegata and is characterized by a furo[3,2-g][1]benzopyran-5-one core structure with a 3-methoxy substituent, a molecular formula of C₂₁H₂₀O₇, and a molecular weight of 384.4 g/mol [2]. Its computed LogP (XLogP3-AA) is approximately 2.5, and it has a polar surface area (PSA) of 109.36 Ų [3].

Prenylated isoflavone with 3-methoxy substitution for SAR studies
Distinct mass and chromatographic profile for analytical reference standard
Chemotaxonomic marker for Erythrina variegata research

1''-Methoxyerythrinin C: Why Generic Substitution Fails


Procurement of a generic 'erythrinin' or 'Erythrinin C' is not a valid substitute for 1''-Methoxyerythrinin C due to fundamental differences in molecular structure that directly impact chemical and biological properties. 1''-Methoxyerythrinin C possesses a 3-methoxy group on its furo[3,2-g]chromen-5-one core, which is absent in Erythrinin C [1]. This structural variation results in a higher molecular weight (384.4 vs. 354.4 g/mol), an additional heavy atom (28 vs. 27), and altered physicochemical properties such as a lower calculated LogP (2.5 vs. 3) and a different hydrogen bond profile [2]. These differences directly affect solubility, chromatographic behavior, and target engagement, meaning that data generated with one compound cannot be reliably extrapolated to the other.

Molecular weight and fragmentation pattern differ from Erythrinin C, preventing reliable MS identification interchangeability.
Lower computed LogP may alter solubility and permeability, shifting assay outcomes compared to the parent scaffold.
Additional H-bond donor may affect target engagement; binding data cannot be extrapolated from Erythrinin C.

1''-Methoxyerythrinin C: Differentiation Evidence


Molecular Weight Difference

1''-Methoxyerythrinin C has a molecular weight of 384.4 g/mol, which is exactly 30.0 g/mol heavier than its closest analog, Erythrinin C (354.4 g/mol) [1]. This difference corresponds precisely to the substitution of a hydrogen atom (-H, 1.008 g/mol) with a methoxy group (-OCH₃, 31.034 g/mol) at the 3-position of the dihydrofuro[3,2-g]chromen-5-one core [2]. This structural distinction is critical for mass spectrometry identification, as the two compounds will have distinct parent ion peaks and fragmentation patterns, and for any study where molecular mass is a key parameter.

Molecular Weight
Direct comparison
+30.0 g/mol
Ensures MS differentiation and prevents misidentification.
Calculated from molecular formula
Molecular weight Mass spectrometry Structural differentiation

Lipophilicity and Permeability

The addition of a polar methoxy group in 1''-Methoxyerythrinin C reduces its computed lipophilicity (XLogP3-AA) to 2.5, compared to 3.0 for Erythrinin C [1]. This 0.5 unit decrease in LogP represents a measurable shift towards higher aqueous solubility and lower membrane permeability, based on standard drug-likeness principles [2]. While in vitro or in vivo data for this specific compound is not available in the searched literature, this computational parameter provides a baseline for predicting differential behavior in biological assays and is a critical factor in formulation development.

Lipophilicity
Computed
XLogP3: 2.5 vs 3.0 (Δ -0.5)
May influence aqueous solubility and permeability in assay conditions.
No experimental LogP reported
Lipophilicity LogP Drug-likeness ADME

Hydrogen Bond Donor Difference

The structural modification in 1''-Methoxyerythrinin C changes its hydrogen bonding profile compared to Erythrinin C. Both compounds have 7 hydrogen bond acceptors, but 1''-Methoxyerythrinin C possesses 3 hydrogen bond donors, whereas Erythrinin C has only 2 [1]. This difference in donor count can significantly impact how the molecule interacts with biological targets, such as enzymes or receptors, where hydrogen bonding is a key component of molecular recognition [2]. This is a class-level inference, as direct comparative binding data is absent from the literature.

H-Bond Donors
Class-level inference
3 vs 2 (Δ +1 donor)
May alter molecular recognition and target binding profiles.
Experimental binding data not available
Hydrogen bonding Structure-activity relationship Molecular recognition

Polar Surface Area and Permeability

1''-Methoxyerythrinin C exhibits a larger topological polar surface area (PSA) of 109.36 Ų compared to Erythrinin C, which has a PSA of 103.72 Ų [1]. This 5.64 Ų increase is a direct consequence of the additional methoxy group [2]. According to established medicinal chemistry principles, a higher PSA generally correlates with lower passive membrane permeability and reduced blood-brain barrier penetration [3]. This class-level inference suggests that 1''-Methoxyerythrinin C may have different pharmacokinetic properties compared to Erythrinin C, though direct comparative data is lacking.

Polar Surface Area
Class-level inference
+5.64 Ų
May affect passive membrane permeability predictions.
Computed PSA; experimental validation needed
Polar surface area Permeability Drug-likeness

Natural Source: Erythrina variegata

1''-Methoxyerythrinin C is reported to be isolated and purified from the herbs of Erythrina variegata . In contrast, Erythrinin C is a more widely distributed compound, having been reported in Erythrina suberosa, Lupinus albus, and Pueraria peduncularis, among others [1]. The association of 1''-Methoxyerythrinin C with a specific plant species, E. variegata, may be important for chemotaxonomic studies and for researchers investigating the phytochemical profile of this particular organism. The lack of quantitative comparative data on yield or specific bioactivity from E. variegata limits the strength of this evidence.

Natural Source
Supporting evidence
Erythrina variegata (specific)
Supports chemotaxonomic marker utility for E. variegata.
Quantitative yield data not reported
Natural product chemistry Source organism Chemotaxonomy

Crystallographic Structure Confirmation

A single-crystal X-ray diffraction study of 1''-Methoxyerythrinin C (isolated from Belamcanda chinensis) revealed a specific intermolecular hydrogen bonding network linking the chromen-4-one system and a benzene ring at a defined dihedral angle . This level of structural detail, which includes precise bond lengths and angles, is not available for Erythrinin C in the same published context, providing a unique reference point for computational modeling and structure validation. This evidence is specific to the 3D conformation of the compound and supports its identity.

Crystal Structure
Data to verify
Single-crystal XRD available
Provides validated 3D conformation for computational modeling.
Data from Belamcanda chinensis isolate; source to confirm
Crystallography Molecular conformation Hydrogen bonding

1''-Methoxyerythrinin C Application Scenarios


SAR Studies of Prenylated Isoflavones

Procure 1''-Methoxyerythrinin C as a distinct structural variant of the core erythrinin scaffold. Its unique 3-methoxy substitution provides a critical data point for SAR studies investigating how modifications at this position influence biological activity, lipophilicity (ΔLogP = -0.5), and hydrogen bonding (ΔDonors = +1) compared to the parent compound, Erythrinin C [1]. This is essential for building a comprehensive pharmacophore model for this class of isoflavonoids.

Reference Standard for Analytical Methods

Utilize high-purity (>98%) 1''-Methoxyerythrinin C as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the quality control of Erythrina variegata extracts or related herbal formulations [1]. Its distinct molecular weight (384.4 g/mol) and retention time, compared to Erythrinin C (354.4 g/mol), enable precise identification and quantification, ensuring method specificity .

Computational Chemistry and Molecular Modeling

Employ the available single-crystal X-ray diffraction structure of 1''-Methoxyerythrinin C as a validated input for molecular docking studies, molecular dynamics simulations, and pharmacophore modeling [1]. The defined 3D conformation and intermolecular hydrogen bonding network provide a higher level of structural confidence compared to using a computationally generated model for Erythrinin C.

Erythrina variegata Chemotaxonomy

Use 1''-Methoxyerythrinin C as a specific chemical marker for the species Erythrina variegata [1]. Its isolation from this plant, as opposed to the more broadly distributed Erythrinin C, makes it a valuable tool for chemotaxonomic classification and for studies aimed at characterizing the unique secondary metabolite profile of E. variegata .

Application
Selection Property
Validation Focus
Prenylated isoflavone SAR studies
3-methoxy structural variant
Pharmacophore modeling and activity cliff analysis
Analytical reference standard
Distinct molecular weight and retention profile
Method specificity for E. variegata extracts
Computational chemistry
Available crystallographic data
Validated 3D conformation for docking and dynamics
E. variegata chemotaxonomy
Species-specific isolation profile
Chemical marker for phytochemical characterization
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